molecular formula C10H8Cl2FNO3 B7768277 Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Cat. No. B7768277
M. Wt: 280.08 g/mol
InChI Key: IEUHWNLWVMLHHC-UHFFFAOYSA-N
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Description

“Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate” is a chemical compound with the CAS Number: 96568-04-6 . It has a molecular weight of 294.11 . The compound appears as an off-white to yellow crystalline powder .


Synthesis Analysis

The synthesis of this compound involves treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to give 2,6-dichloro-5-fluoronicotinoyl chloride. This is then reacted to carbanion. The resultant is treated with p-Toluenesulfonic acid .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 4-(2,6-dichloro-5-fluoro-3-pyridinyl)-3-oxobutanoate . The InChI code is 1S/C11H10Cl2FNO3/c1-2-18-9(17)5-7(16)3-6-4-8(14)11(13)15-10(6)12/h4H,2-3,5H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 66-72°C . It is recommended to be stored at 0-8°C .

Scientific Research Applications

  • Synthesis of Quinolone Antibacterial Agents : This compound is crucial in the synthesis of quinolone antibacterial agents. A study improved the reaction process using cheaper materials and selected reagents to obtain better results with nicer crystal formations (Zhu Qiu-feng, 2005).

  • Polymorphism in Pharmaceutical Compounds : It is structurally related to compounds that exhibit polymorphism, posing challenges for analytical and physical characterization in pharmaceutical research (F. Vogt et al., 2013).

  • Acetylcholinesterase Inhibition : A derivative of this compound showed potent acetylcholinesterase inhibition properties, and a bioanalytical method was developed for its quantitative measurement (Kavya Sri Nemani et al., 2018).

  • Decarboxylative Blaise Reaction : The compound has been synthesized efficiently in a single step using the decarboxylative Blaise reaction, a method relevant for large-scale operations (Jae Hoon Lee et al., 2007).

  • Antibacterial Agent Synthesis : It has been used in the synthesis of various antibacterial agents, demonstrating its importance in developing new medications (T. Miyamoto et al., 1987).

  • Antimicrobial Potential : Derivatives of this compound have shown potent antimicrobial properties against various bacterial and fungal strains (Jayaram Reddy Komsani et al., 2013).

properties

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049379
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

CAS RN

96568-04-6
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 100 □ of 1,2-dichloroethane were added 10 g of 2,6-dichloro-5-fluoro-3-cyanopyridine, 3.6 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 50 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 4 hours. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) was added thereto. Then, the reactor was cooled to 0˜10° C., and was stirred for 1 hour. The resulting solid was filtered and washed with 25 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) having the same temperature, to obtain the title compound in the yield of 80% (11.7 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

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